![molecular formula C8H6Cl2O2 B13686692 4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
4-(Dichloromethyl)benzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzo[d][1,3]dioxole, which is a heterocyclic compound containing a methylenedioxy functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)benzo[d][1,3]dioxole typically involves the chlorination of 4-(Chloromethyl)benzo[d][1,3]dioxole. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-(Chloromethyl)benzo[d][1,3]dioxole
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl or methylene derivatives.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)benzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . For example, derivatives of benzo[d][1,3]dioxole have been shown to interact with auxin receptors in plants, promoting root growth .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the dichloromethyl group.
4-(Chloromethyl)benzo[d][1,3]dioxole: A precursor in the synthesis of 4-(Dichloromethyl)benzo[d][1,3]dioxole.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A derivative used in the synthesis of metal-organic frameworks.
Uniqueness
This compound is unique due to its dichloromethyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6Cl2O2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
4-(dichloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,8H,4H2 |
Clave InChI |
WEVGNRCLRGYZIB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC(=C2O1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)


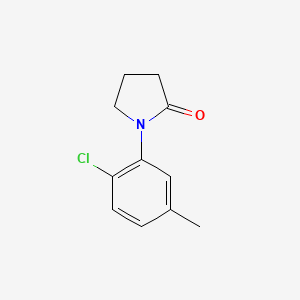
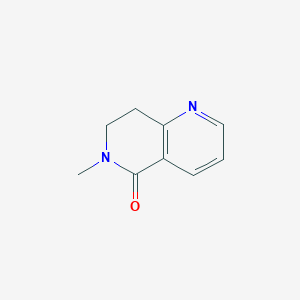
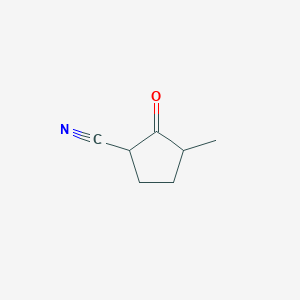
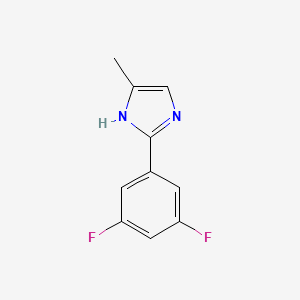
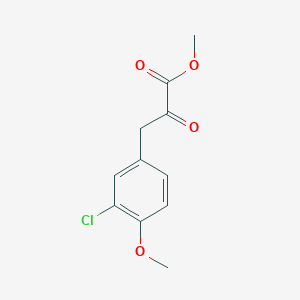
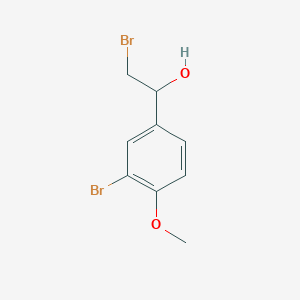
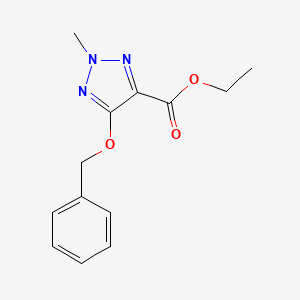
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)

